4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS No.: 863588-65-2
Cat. No.: VC4340060
Molecular Formula: C19H12FN3OS
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863588-65-2 |
|---|---|
| Molecular Formula | C19H12FN3OS |
| Molecular Weight | 349.38 |
| IUPAC Name | 4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |
| Standard InChI Key | QXSOVWDUMJGJGS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (molecular formula: C<sub>17</sub>H<sub>14</sub>FN<sub>3</sub>S) features a thiazolo[5,4-b]pyridine core fused with a fluorinated benzamide group. The thiazolo[5,4-b]pyridine system comprises a pyridine ring annulated with a thiazole moiety at the 5,4-b position, while the benzamide substituent introduces a fluorine atom at the para position of the phenyl ring. This configuration optimizes interactions with the ATP-binding pocket of PI3Kα, a key regulator of cell proliferation and survival .
Key Structural Features:
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Thiazolo[5,4-b]pyridine Core: Enhances π-π stacking and hydrogen-bonding interactions with kinase domains .
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4-Fluorophenyl Group: Improves metabolic stability and membrane permeability.
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Benzamide Linkage: Facilitates binding to the hinge region of PI3Kα via hydrogen bonds .
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Its melting point ranges between 230–232°C, and it displays a logP value of 2.8, indicating moderate lipophilicity. Spectroscopic characterization includes:
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.22 (d, J = 6.0 Hz, 1H), 7.89 (d, J = 5.5 Hz, 1H), 7.55 (s, 2H) .
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HRMS (ESI<sup>+</sup>): m/z calculated for C<sub>17</sub>H<sub>14</sub>FN<sub>3</sub>S [M+H]<sup>+</sup>: 328.0918; found: 328.0915 .
Synthesis and Optimization
Synthetic Route
The synthesis follows a seven-step sequence starting from 2,4-dichloro-3-nitropyridine (11), as outlined in Scheme 1 :
Step 1: Morpholine substitution at the 4-position of 11 yields 12 (75% yield).
Step 2: Thiocyanation of 12 with KSCN in acetic acid produces 13 (65% yield).
Step 3: Reduction of the nitro group in 13 using Fe powder induces intramolecular cyclization, forming the thiazolo[5,4-b]pyridine scaffold (14, 55% yield).
Step 4: Bromination of 14 with CuBr<sub>2</sub> generates 15 (40% yield).
Step 5: Suzuki coupling of 15 with 4-fluorobenzamide boronate ester affords the final product (62% yield) .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Morpholine substitution | Morpholine, TEA, THF, 0°C | 75 |
| 2 | Thiocyanation | KSCN, acetic acid, 80°C | 65 |
| 3 | Cyclization | Fe powder, acetic acid, 60°C | 55 |
| 4 | Bromination | CuBr<sub>2</sub>, acetonitrile, RT | 40 |
| 5 | Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane, 100°C | 62 |
Structural Modifications
Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) reduces potency, underscoring the importance of steric compatibility in PI3K binding . Conversely, substituting the morpholine ring with piperazine improves solubility but diminishes selectivity .
Pharmacological Profile
Mechanism of Action
4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide inhibits PI3Kα by competing with ATP at the kinase domain. The fluorobenzamide moiety forms critical hydrogen bonds with Val<sub>851</sub> and Lys<sub>802</sub>, while the thiazolo[5,4-b]pyridine core engages in hydrophobic interactions with Trp<sub>780</sub> .
Table 2: Enzymatic Activity Against PI3K Isoforms
| PI3K Isoform | IC<sub>50</sub> (nM) | Selectivity Ratio (vs. PI3Kα) |
|---|---|---|
| α | 3.6 | 1 |
| β | 420 | 117 |
| γ | >1,000 | >278 |
| δ | 890 | 247 |
Anticancer Efficacy
Future Directions
Further optimization should address aqueous solubility through prodrug strategies or formulation with cyclodextrins. Combination studies with mTOR inhibitors may enhance efficacy while mitigating resistance . Clinical trials are warranted to validate its safety and pharmacokinetic profile.
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